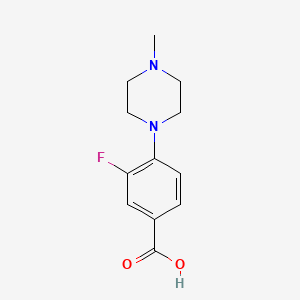

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHQNVGKXHJWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593547 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250683-76-2 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the primary synthetic pathway for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the principles of nucleophilic aromatic substitution (SNAr), a well-established and versatile reaction in organic chemistry.

Core Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid precursor with N-methylpiperazine. The two primary starting materials for this pathway are 3,4-difluorobenzoic acid or 4-chloro-3-fluorobenzoic acid. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group and the adjacent fluorine atom.

A general scheme for this synthesis is presented below:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 3,4-difluorobenzoic acid.

Materials:

| Material | Molar Mass ( g/mol ) |

| 3,4-Difluorobenzoic acid | 158.10 |

| N-Methylpiperazine | 100.16 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Dimethyl Sulfoxide (DMSO) | 78.13 |

Procedure:

-

To a stirred solution of 3,4-difluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.

-

Filter the solid precipitate, wash with water, and dry under vacuum to afford the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. The data is compiled from analogous reactions found in the literature for similar compounds.

| Parameter | Value |

| Reactant Ratios | |

| 3,4-Difluorobenzoic acid | 1.0 eq |

| N-Methylpiperazine | 1.1 - 1.5 eq |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq |

| Reaction Conditions | |

| Solvent | DMSO, DMF, NMP |

| Temperature | 100 - 150 °C |

| Reaction Time | 4 - 12 hours |

| Yield and Purity | |

| Typical Yield | 75 - 90% |

| Purity (by HPLC) | >98% |

Logical Workflow of the Synthesis

The synthesis proceeds through a clear and logical sequence of steps, which can be visualized as follows:

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. The use of readily available starting materials and straightforward reaction conditions makes this pathway suitable for both laboratory-scale synthesis and large-scale industrial production. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzoic acid moiety linked to a methylpiperazine group, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The piperazine ring is a common pharmacophore found in numerous biologically active compounds, often contributing to improved solubility and the ability to interact with various biological targets. This technical guide provides a summary of the available physicochemical data, outlines a putative synthetic pathway, and describes relevant analytical methodologies for the characterization of this compound.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅FN₂O₂ | United States Biological[1] |

| Molecular Weight | 238.26 g/mol | United States Biological[1] |

| CAS Number | 250683-76-2 | United States Biological[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

| LogP | Not available | - |

Synthesis

A likely synthetic pathway would involve the reaction of a di-halogenated benzoic acid derivative, such as 3,4-difluorobenzoic acid or a similar precursor with a suitable leaving group at the 4-position, with 1-methylpiperazine. The reaction is typically carried out in the presence of a base and a suitable solvent.

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis. Researchers should optimize these conditions for their specific laboratory setup and safety protocols.

Materials:

-

3,4-Difluorobenzoic acid

-

1-Methylpiperazine

-

Potassium carbonate (or another suitable base)

-

Dimethyl sulfoxide (DMSO) (or another suitable polar aprotic solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 3,4-difluorobenzoic acid in DMSO, add potassium carbonate and 1-methylpiperazine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate and wash with water.

-

If necessary, extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

A suite of analytical techniques would be necessary to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the benzoic acid ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.[2] Detection can be achieved using a UV detector, typically in the range of 254 nm.

The following diagram illustrates a general workflow for the analytical characterization of the compound.

Caption: General workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological effects. Piperazine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] The fluorinated benzoic acid moiety can act as a bioisostere for other functional groups and can influence binding affinity and selectivity.

Given the prevalence of the piperazinyl benzoic acid scaffold in medicinal chemistry, this compound could be investigated for a variety of potential therapeutic applications, including but not limited to:

-

Anticancer agents: Many piperazine derivatives exhibit antiproliferative activity.[5]

-

Central Nervous System (CNS) disorders: The piperazine moiety is a key component of many drugs targeting CNS receptors.[4]

-

Antimicrobial agents: Certain piperazine-containing compounds have shown antimicrobial properties.[6]

Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological activities and to identify the signaling pathways in which this compound may be involved. A logical first step would be to screen the compound against a panel of common drug targets.

The following diagram illustrates a potential high-level workflow for investigating the biological activity of the compound.

Caption: High-level workflow for the biological evaluation of the compound.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. While detailed experimental data on its physicochemical properties and biological activities are currently limited, this technical guide provides a foundational understanding of the compound. The proposed synthetic route and analytical methods offer a starting point for researchers interested in synthesizing and characterizing this molecule. Further studies are warranted to fully elucidate its properties and to explore its potential as a lead compound for the development of new therapeutic agents.

References

- 1. usbio.net [usbio.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, outlines methods for its analysis, and explores its significant role in drug discovery and development, with a focus on its application as an inhibitor of clinically relevant kinases.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid containing a methylpiperazine moiety. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 250683-76-2 | [1] |

| Molecular Formula | C₁₂H₁₅FN₂O₂ | [1] |

| Molecular Weight | 238.26 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | Typically >97% | |

| Storage Temperature | -20°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction between 3,4-difluorobenzoic acid and 1-methylpiperazine.

Experimental Protocol: Synthesis from 3,4-Difluorobenzoic Acid

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

-

3,4-Difluorobenzoic acid

-

1-Methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred solution, add triethylamine (TEA) (3 equivalents) followed by the dropwise addition of 1-methylpiperazine (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 120°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 6-7 using 1N hydrochloric acid (HCl). A precipitate will form.

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Logical Workflow for Synthesis

Analytical Methods for Purity Assessment

Ensuring the purity of synthesized this compound is crucial for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Method | Principle | Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (% area) and detection of non-volatile impurities.[2][3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning, with detection by mass spectrometry. | Identification and quantification of volatile impurities (often requires derivatization for acidic compounds).[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Intrinsic quantitative analysis based on the NMR signal's relationship to the number of atomic nuclei. | Structural confirmation and purity assessment. |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio determination. | Molecular weight confirmation and structural information. |

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Applications in Drug Discovery and Development

This compound and its derivatives have emerged as significant scaffolds in the development of kinase inhibitors, a class of targeted cancer therapeutics. The presence of the fluorinated phenyl ring and the methylpiperazine moiety often contributes to favorable pharmacokinetic properties and potent biological activity.

Role as a Kinase Inhibitor Intermediate

This compound is a crucial intermediate in the synthesis of potent inhibitors for several kinases implicated in cancer, including FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4] The 4-(4-methylpiperazin-1-yl)phenyl moiety is a common structural feature in many BCR-ABL tyrosine kinase inhibitors, including those effective against the T315I mutant.[5][6]

Signaling Pathway Involvement

Derivatives of this compound have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and differentiation. For instance, inhibition of FLT3 is a critical therapeutic strategy in acute myeloid leukemia (AML), where FLT3 mutations are common.[4] Similarly, Aurora kinases are essential for cell division, and their inhibition can lead to apoptosis in cancer cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its straightforward synthesis, combined with the potent inhibitory activity of its derivatives against key kinases, makes it a compound of high interest for researchers and drug development professionals. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate, facilitating its successful application in the development of novel therapeutics.

References

- 1. usbio.net [usbio.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Fluorinated Benzoic Acid Derivatives in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide explores the multifaceted applications of fluorinated benzoic acid derivatives, a privileged structural motif, in the design and development of novel therapeutic agents. By leveraging the unique physicochemical properties of fluorine, researchers can strategically modulate the pharmacokinetic and pharmacodynamic profiles of benzoic acid derivatives to yield compounds with enhanced efficacy, selectivity, and metabolic stability. This document provides an in-depth overview of the biological activities, mechanisms of action, and key experimental protocols pertinent to this important class of molecules.

The introduction of a fluorine atom into the benzoic acid scaffold profoundly alters a molecule's properties in several ways that are advantageous for drug design. The high electronegativity of fluorine can enhance binding affinity to biological targets through various non-covalent interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability. Fluorine substitution also increases lipophilicity, improving the ability to cross cell membranes, and lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting solubility and target engagement.[1][2][3]

Anticancer Activity

Fluorinated benzoic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death).

Certain derivatives trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspase enzymes. This process is initiated by the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, the initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[1][4][5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzoic acid derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated pyrazolylbenzimidazole hybrid 55b | A549 (Lung) | 0.95 - 1.57 | [7] |

| Fluorinated pyrazolylbenzimidazole hybrid 55b | MCF-7 (Breast) | 0.95 - 1.57 | [7] |

| Fluorinated pyrazolylbenzimidazole hybrid 55b | HeLa (Cervical) | 0.95 - 1.57 | [7] |

| Fluorinated benzofuran derivative 1 | HCT116 (Colon) | 19.5 | [7] |

| Fluorinated benzofuran derivative 2 | HCT116 (Colon) | 24.8 | [7] |

| Fluoroindole-tethered chromene derivative 13a/b | A549 (Lung) | 7.9 - 9.1 | [7] |

| Fluoroindole-tethered chromene derivative 13a/b | PC-3 (Prostate) | 7.9 - 9.1 | [7] |

| Fluoroindole-tethered chromene derivative 13a/b | MCF-7 (Breast) | 7.9 - 9.1 | [7] |

| Fluorinated-indole derivative 34b | A549 (Lung) | 0.8 | [7] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid derivative | HeLa (Cervical) | 17.84 | [8] |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid derivative | Not Specified | 239.88 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the fluorinated benzoic acid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Aspirate the culture medium and add 50 µL of serum-free medium to each well.

-

Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2][9]

-

Aspirate the MTT solution carefully without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[2]

Antimicrobial Activity

Fluorinated benzoic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl derivative 11 | Various bacteria | as low as 2 | [9] |

| Trifluoromethoxy derivative 12 | Various bacteria | as low as 2 | [9] |

| 4-bromo and 3-methyl derivative 16 | Bacillus subtilis ATCC 6623 | as low as 1 | [9] |

| 3,4-dichloro derivative 19 | Staphylococci strains | as low as 0.5 | [9] |

| 3,5-dichloro derivative 20 | Enterococci strains | 4 | [9] |

| Bromo-substituted derivative 24 | Various bacteria | as low as 0.5 | [10] |

| 3,5-bis(trifluoromethyl) derivative 29 | Various bacteria | Potent | [10] |

| 3,5-dichloro-4-fluoro derivative 31 | S. aureus ATCC 33591 | as low as 0.5 | [10] |

| 2-(m-fluorophenyl)-benzimidazole 14 | B. subtilis | 7.81 | [11] |

| 2-(m-fluorophenyl)-benzimidazole 18 | Gram-negative bacteria | 31.25 | [11] |

Experimental Protocol: Agar Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[12][13][14]

Procedure:

-

Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

-

Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[15][16]

-

Aseptically place paper disks impregnated with known concentrations of the fluorinated benzoic acid derivatives onto the agar surface.[16]

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measure the diameter of the zones of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Anti-inflammatory Activity

A significant application of fluorinated benzoic acid derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[3] Some derivatives also exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway or by acting as antagonists of lymphocyte function-associated antigen-1 (LFA-1), preventing its interaction with intercellular adhesion molecule-1 (ICAM-1).[1][12]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of representative fluorinated benzoic acid derivatives against COX enzymes.

| Compound | Target | IC50 (µM) | Reference |

| Fluorinated benzofuran/dihydrobenzofuran | IL-6 | 1.2 - 9.04 | [17] |

| Fluorinated benzofuran/dihydrobenzofuran | CCL2 | 1.5 - 19.3 | [17] |

| Fluorinated benzofuran/dihydrobenzofuran | NO | 2.4 - 5.2 | [17] |

| Fluorinated benzofuran/dihydrobenzofuran | PGE2 | 1.1 - 20.5 | [17] |

| Compound 3b | COX-1 | single-digit µM | [18] |

| Compound 3c | COX-1 | single-digit µM | [18] |

| Compound 3k | COX-1 | single-digit µM | [18] |

| Compound 5l | COX-2 | 8.2 | [19] |

| Compound 5h | COX-2 | 22.6 | [19] |

| Compound 5j | COX-2 | 11.6 | [19] |

| Compound 5k | COX-2 | 14.3 | [19] |

Experimental Protocol: COX Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the test inhibitor (fluorinated benzoic acid derivative) to the inhibitor wells.

-

Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the specific kit protocol.[20][21]

-

Initiate the reaction by adding 20 µL of a colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.[21]

-

Shake the plate for a few seconds and incubate for 5 minutes at 25°C.[21]

-

Read the absorbance at 590 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the control wells (100% initial activity).

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. purformhealth.com [purformhealth.com]

- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 9. atcc.org [atcc.org]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. apec.org [apec.org]

- 13. asm.org [asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

Unraveling the Enigma: The Pharmacological Profile of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Remains Undisclosed

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action, biological targets, and clinical data for the compound 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid remain largely uncharacterized in the public domain.

This compound, identified by its CAS Number 250683-76-2, is commercially available from various chemical suppliers as a research chemical or a potential building block for organic synthesis.[1][2][3][4][5] However, detailed pharmacological studies elucidating its interactions with biological systems are not presently available in published literature.

Data sheets provide basic physicochemical properties such as its molecular formula (C12H15FN2O2) and molecular weight (238.26 g/mol ).[1][3] However, these documents do not contain information regarding its pharmacodynamics or pharmacokinetics. One supplier explicitly states, "No references available," underscoring the scarcity of public research on this molecule.[1]

It is plausible that this compound serves as an intermediate in the synthesis of more complex, potentially proprietary pharmaceutical agents. In such cases, the biological activity of the final product would be extensively studied, while the pharmacological properties of the intermediate itself might not be a primary research focus or publicly disclosed.

For researchers and drug development professionals, the absence of data on the mechanism of action of this compound means that any investigation into its potential therapeutic effects would need to begin with foundational in vitro and in vivo screening to identify its biological targets and characterize its activity. Without this fundamental research, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams.

Further investigation into patent literature where this compound might be cited as a reactant or intermediate could potentially offer clues to the therapeutic area of interest for which it was synthesized. However, such information would still not constitute a direct elucidation of its own mechanism of action. Therefore, the core pharmacology of this compound awaits dedicated scientific inquiry.

References

Uncharted Territory: The Therapeutic Potential of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Awaits Discovery

Researchers and drug development professionals exploring novel therapeutic agents will find a significant information gap surrounding the biological activity and potential targets of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid (CAS: 250683-76-2). Despite its availability from commercial suppliers and a defined chemical structure, a comprehensive review of scientific literature and biomedical databases reveals a striking absence of published research on its pharmacological properties.

This technical guide aims to provide a framework for initiating research into this compound by highlighting the current void in knowledge and suggesting potential avenues of investigation based on the activities of structurally similar molecules.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of a compound is the first step in any drug discovery pipeline. For this compound, the following information has been established:

| Property | Value |

| CAS Number | 250683-76-2 |

| Molecular Formula | C₁₂H₁₅FN₂O₂ |

| Molecular Weight | 238.26 g/mol |

The Void: Absence of Biological Data

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no specific studies detailing the biological evaluation of this compound. Consequently, there is a complete lack of publicly available data on its:

-

Potential Therapeutic Targets: No information exists on its binding affinity to any proteins, enzymes, receptors, or other biological macromolecules.

-

Mechanism of Action: The pathways through which this compound might exert a biological effect are unknown.

-

Pharmacological Effects: There are no reports on its activity in any in vitro or in vivo models of disease.

-

Quantitative Biological Data: Key metrics such as IC₅₀, EC₅₀, or Kᵢ values are not available.

-

Experimental Protocols: No established methodologies for testing the biological activity of this specific compound have been published.

A Glimmer of Potential: Inferences from Structural Analogs

While direct evidence is absent, the chemical structure of this compound provides clues for initial exploratory studies. The presence of a fluorinated benzoic acid moiety and a methylpiperazine group is common in various classes of bioactive molecules.

One structurally related compound, 3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid , has been investigated as a tyrosine kinase inhibitor . This suggests that a potential starting point for investigating the target of this compound could be within the broad family of protein kinases.

Furthermore, other derivatives of fluorobenzoic acid have been explored for their antimicrobial properties . This presents another plausible, albeit broad, therapeutic area for initial screening.

Proposed Initial Research Workflow

Given the lack of existing data, a logical first step for researchers interested in this compound would be a broad-based screening approach. The following workflow is proposed:

Figure 1. A proposed experimental workflow for the initial investigation of this compound.

Conclusion

The therapeutic potential of this compound remains an open question for the scientific community. The absence of published research presents a unique opportunity for novel discoveries. Based on the chemical structure and the activity of related compounds, initial investigations targeting protein kinases and antimicrobial activity are logical starting points. The path forward requires a systematic and unbiased screening approach to unlock the potential of this unexplored chemical entity. Researchers embarking on this journey will be charting new territory in the quest for novel therapeutic agents.

Spectroscopic Analysis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this molecule. The information presented herein is compiled from analyses of structurally related compounds and established principles of spectroscopic interpretation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₅FN₂O₂[1]

-

Molecular Weight: 238.26 g/mol [1]

-

CAS Number: 250683-76-2[1]

Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses. These predicted values are based on the analysis of similar compounds, including fluorinated benzoic acids and N-arylpiperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | -COOH |

| ~7.7 | dd | 1H | H-6 (ortho to -COOH) |

| ~7.6 | dd | 1H | H-2 (ortho to -COOH) |

| ~7.1 | t | 1H | H-5 (meta to -COOH) |

| ~3.2 | t | 4H | Piperazine (-CH₂-N-Ar) |

| ~2.5 | t | 4H | Piperazine (-CH₂-N-CH₃) |

| ~2.3 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | -COOH |

| ~155.0 (d) | C-3 (C-F) |

| ~145.0 | C-4 (C-N) |

| ~128.0 | C-1 |

| ~125.0 (d) | C-5 |

| ~118.0 (d) | C-6 |

| ~115.0 (d) | C-2 |

| ~54.5 | Piperazine (-CH₂-N-CH₃) |

| ~49.0 | Piperazine (-CH₂-N-Ar) |

| ~45.5 | -CH₃ |

(d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2950-2800 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid)[2] |

| ~1610 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-F stretch |

| ~1220 | Strong | C-N stretch (Aryl-amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 239.1190 |

| [M-H]⁻ | 237.1041 |

| [M-COOH]⁺ | 193.1292 |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for this specific compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16.

-

Relaxation delay: 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024.

-

Relaxation delay: 5 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Ionization mode: ESI+.

-

Mass range: m/z 50-500.

-

Capillary voltage: 3.5 kV.

-

Fragmentor voltage: 100 V.

-

-

Data Acquisition (Negative Ion Mode):

-

Ionization mode: ESI-.

-

Mass range: m/z 50-500.

-

Capillary voltage: -3.0 kV.

-

Fragmentor voltage: -100 V.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of the compound 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid. Due to the limited publicly available quantitative data for this specific molecule, this document focuses on outlining standardized methodologies that are widely accepted in the pharmaceutical industry for characterizing such compounds. These protocols are designed to guide researchers in generating robust and reliable data for formulation development, stability assessment, and regulatory submissions.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorinated benzoic acid moiety and a methylpiperazine group, suggests potential applications as a scaffold in the design of novel therapeutic agents. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This guide aims to provide a framework for the systematic evaluation of these critical attributes.

Physicochemical Properties

Currently, there is a scarcity of publicly available, experimentally determined quantitative data for the solubility and stability of this compound. The table below summarizes the basic information that has been compiled from various chemical supplier datasheets.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅FN₂O₂ | United States Biological[1], ChemUniverse[2] |

| Molecular Weight | 238.26 g/mol | United States Biological[1], ChemUniverse[2] |

| CAS Number | 250683-76-2 | United States Biological[1], ChemUniverse[2] |

| Recommended Storage | -20°C | United States Biological[1] |

Experimental Protocols for Solubility Determination

To ascertain the solubility profile of this compound, a series of standardized experiments should be conducted. The following protocols are recommended.

Thermodynamic Solubility in Aqueous and Organic Solvents

Objective: To determine the equilibrium solubility of the compound in various solvents at different temperatures.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including but not limited to:

-

Purified Water

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

0.9% Saline

-

Ethanol

-

Methanol

-

Acetonitrile

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in sealed vials. The vials are then agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached. The time to reach equilibrium should be predetermined by sampling at various time points until the concentration of the dissolved compound remains constant.

-

Sample Preparation: Once equilibrium is achieved, the suspensions are filtered through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: The stock solution is subjected to the following stress conditions in parallel experiments:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is stored at 80°C for 48 hours. A solution is also heated at 60°C for 24 hours.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.

-

-

Sample Analysis: After the specified exposure time, the samples are neutralized (if necessary) and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

-

Mass Balance Calculation: The results should be used to calculate a mass balance to ensure that all degradation products have been accounted for.

pH-Rate Profile

Objective: To determine the stability of the compound across a range of pH values.

Methodology:

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 1 to 13) are prepared.

-

Incubation: The compound is dissolved in each buffer and incubated at a constant temperature (e.g., 50°C).

-

Time-Point Analysis: Aliquots are withdrawn at various time points and analyzed by HPLC to determine the remaining concentration of the parent compound.

-

Data Analysis: The degradation rate constant (k) at each pH is determined by plotting the natural logarithm of the concentration versus time. A plot of log(k) versus pH provides the pH-rate profile.

Potential Signaling Pathways and Biological Context

As of the date of this document, there is no specific information in the public domain linking this compound to any particular signaling pathways or biological targets. The structural motifs present in the molecule, such as the fluorinated phenyl ring and the piperazine group, are common in compounds targeting a wide range of receptors and enzymes. Further biological screening and target identification studies are required to elucidate its mechanism of action.

Conclusion

References

In-Depth Technical Guide: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid Structural Analogs and Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors that target specific signaling pathways implicated in cancer cell proliferation and survival. The 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key building block for a variety of potent kinase inhibitors. The strategic incorporation of a fluorine atom and a methylpiperazine moiety can significantly influence the physicochemical and pharmacological properties of the resulting compounds, including their metabolic stability, target binding affinity, and cellular permeability.

This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of structural analogs and derivatives of this compound. It details experimental protocols for their synthesis and biological evaluation and visualizes the key signaling pathways they modulate. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of kinase inhibitor discovery.

Synthesis of the Core Scaffold and its Analogs

The synthesis of the this compound core and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulations. A common precursor is 3,4-difluorobenzaldehyde, which can be reacted with 1-methylpiperazine to introduce the piperazine moiety. The aldehyde can then be oxidized to the corresponding benzoic acid. Amide derivatives are subsequently synthesized through standard coupling reactions.

Experimental Protocol: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This protocol is adapted from the literature for the synthesis of a key precursor to the benzoic acid scaffold.[1]

Materials:

-

3,4-Difluorobenzaldehyde

-

1-Methylpiperazine

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate - K2CO3)

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde in DMF, add 1-methylpiperazine and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.

Experimental Protocol: Synthesis of Amide Derivatives

This generalized protocol describes the coupling of the benzoic acid core with various amines to generate a library of amide derivatives.

Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-Diisopropylethylamine)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

Dissolve this compound in DMF.

-

Add the desired amine, HATU, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting amide derivative by column chromatography or preparative HPLC.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, particularly those involved in cancer progression such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1] The SAR studies reveal that modifications to the core structure can have a profound impact on potency and selectivity.

Quantitative Data on Kinase Inhibition

The following tables summarize the quantitative biological data for a series of imidazo[4,5-b]pyridine-based kinase inhibitors incorporating the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety.

Table 1: Kinase Dissociation Constants (Kd) of Imidazo[4,5-b]pyridine Derivatives

| Compound ID | R Group | Aurora-A Kd (nM) | Aurora-B Kd (nM) | FLT3 Kd (nM) | FLT3-ITD Kd (nM) | FLT3(D835Y) Kd (nM) |

| 27e | 6-Cl, 7-(4-(4-chlorobenzyl)piperazin-1-yl), 2-(1,3-dimethyl-1H-pyrazol-4-yl) | 7.5 | 48 | 6.2 | 38 | 14 |

Data extracted from Currie et al., 2012.[1]

Table 2: hERG Inhibition Data for Imidazo[4,5-b]pyridine Derivatives

| Compound ID | R Group | hERG IC50 (µM) |

| 27b | 1,2,4-oxadiazole analog | 11.0 |

| 27c | 1,2,4-oxadiazole analog | 9.5 |

Data extracted from Currie et al., 2012.[1]

Key Signaling Pathways

The primary targets of many derivatives of this compound are FLT3 and Aurora kinases, both of which are critical regulators of cell cycle and proliferation.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, leading to uncontrolled proliferation of hematopoietic cells, a hallmark of acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, thereby inducing apoptosis in cancer cells.

References

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a fluorinated derivative of a key building block in medicinal chemistry. While the history of its specific discovery is not extensively documented in publicly available literature, its synthesis and chemical properties are of significant interest. This document details the probable synthetic route, based on established chemical principles and analogous reactions, and presents its physicochemical data. Furthermore, it explores the broader context of fluorinated benzoic acid derivatives and their role in drug discovery.

Introduction

This compound is a halogenated aromatic carboxylic acid containing a methylpiperazine moiety. Its structural similarity to 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a crucial intermediate in the synthesis of the landmark anticancer drug Imatinib, suggests its potential as a building block in the development of novel therapeutic agents. The introduction of a fluorine atom onto the benzene ring can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive modification for medicinal chemists.

While this compound is commercially available, indicating its use in research and development, specific details regarding its initial discovery and dedicated biological activity studies are not readily found in peer-reviewed journals or patent literature. This guide, therefore, focuses on its synthesis, chemical characteristics, and the potential applications inferred from the activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 250683-76-2 |

| Molecular Formula | C₁₂H₁₅FN₂O₂ |

| Molecular Weight | 238.26 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

| Purity | Commercially available up to >97% |

Synthesis

The most probable and industrially scalable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide or other suitable leaving group from an aromatic ring by a nucleophile.

The logical starting materials for this synthesis are a di-substituted benzoic acid derivative and N-methylpiperazine. A likely precursor is 3,4-difluorobenzoic acid . In this scenario, the fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent fluorine atom at the 3-position and the carboxylic acid group.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via SNAr.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for this exact compound is not detailed in the literature, the following is a representative procedure based on the synthesis of analogous compounds.

Materials:

-

3,4-Difluorobenzoic acid (1.0 eq)

-

N-Methylpiperazine (1.2 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

To a solution of 3,4-difluorobenzoic acid in DMSO, add N-methylpiperazine and potassium carbonate.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification.

Historical Context and Potential Applications

A thorough search of scientific databases and patent literature did not reveal a specific "discovery" paper or patent for this compound. It is likely that this compound was synthesized as part of a larger library of compounds for a screening campaign or as a building block for more complex molecules.

The structural similarity to a key Imatinib intermediate suggests that this fluorinated analogue may have been investigated in the context of developing new kinase inhibitors. The introduction of fluorine can modulate a molecule's binding affinity to its target protein and improve its metabolic stability, both desirable properties in drug candidates.

Furthermore, derivatives of fluorobenzoic acid are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. It is plausible that this compound was synthesized to explore these potential therapeutic applications.

Conclusion

This compound is a readily accessible chemical entity with potential applications in medicinal chemistry and drug discovery. While its own history and biological profile are not well-documented, its synthesis is straightforward, likely proceeding through a nucleophilic aromatic substitution reaction. The presence of the fluorine atom and the methylpiperazine moiety makes it a valuable scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research is warranted to fully elucidate the biological activities of this compound and its derivatives.

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic Acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid and its derivatives are key building blocks in the synthesis of potent kinase inhibitors. The presence of the fluorinated phenyl ring coupled with the methylpiperazine moiety offers a versatile scaffold for developing targeted therapies against various cancers. This document provides detailed application notes and experimental protocols for the synthesis of a dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitor based on an imidazo[4,5-b]pyridine core, utilizing a derivative of the title compound.

The strategic incorporation of the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety has been shown to contribute significantly to the binding affinity and selectivity of kinase inhibitors. This is exemplified in a series of imidazo[4,5-b]pyridine-based inhibitors, where these structural features are crucial for potent inhibition of both wild-type and mutated forms of FLT3, as well as Aurora kinases, which are key regulators of mitosis.[1][2][3] Constitutive activation of FLT3 is a common driver in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[4][5][6] Aurora kinases are also frequently overexpressed in various cancers and their inhibition can lead to mitotic arrest and apoptosis.[7][8]

Data Presentation

The following table summarizes the inhibitory activity of a representative imidazo[4,5-b]pyridine-based kinase inhibitor, Compound 1 , which incorporates the 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl moiety. The data is presented as dissociation constants (Kd), which are indicative of the binding affinity of the inhibitor to its target kinases.

| Compound | Target Kinase | Kd (nM) | Reference |

| 1 | FLT3 | 6.2 | [1] |

| FLT3-ITD | 38 | [1] | |

| Aurora-A | 7.5 | [1] | |

| Aurora-B | 48 | [1] |

Experimental Protocols

The synthesis of the target kinase inhibitor involves a two-step process: first, the preparation of the key intermediate, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, followed by its condensation with an amino-nitropyridine derivative to construct the final imidazo[4,5-b]pyridine scaffold.

Step 1: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde

This protocol describes the nucleophilic aromatic substitution reaction to synthesize the key benzaldehyde intermediate.

Materials:

-

3,4-Difluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde as a solid.

Step 2: Synthesis of the Imidazo[4,5-b]pyridine-based Kinase Inhibitor (Compound 1)

This protocol outlines the reductive cyclization reaction to form the final kinase inhibitor.

Materials:

-

3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (from Step 1)

-

6-chloro-N1-(4-(4-chlorobenzyl)piperazin-1-yl)-2-nitropyridine-3,4-diamine (Intermediate 7 )[1]

-

Sodium Dithionite (Na₂S₂O₄)

-

Dimethylformamide (DMF)

-

Water

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve the amino-nitropyridine intermediate 7 (1.0 eq) and 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (1.2 eq) in a mixture of DMF and water (4:1).

-

Add sodium dithionite (4.0 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 3-5 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with a small amount of cold methanol.

-

Dry the solid under vacuum to yield the final kinase inhibitor, Compound 1 . Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of a dual FLT3/Aurora kinase inhibitor.

Caption: Inhibition of FLT3 and Aurora kinase signaling pathways by the synthesized inhibitor.

References

- 1. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for the Synthesis of a Key Imatinib Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its synthesis involves the strategic assembly of a substituted pyrimidine core with aniline and benzamide moieties. A critical intermediate in a widely employed synthetic route is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This document provides a detailed protocol for the synthesis of this key intermediate, starting from a benzoic acid derivative, specifically 2-methyl-5-nitroaniline, which can be conceptually derived from 2-methyl-5-nitrobenzoic acid.

The overall synthetic strategy involves three main stages:

-

Guanidine Formation: Conversion of 2-methyl-5-nitroaniline to its corresponding guanidine nitrate salt.

-

Pyrimidine Ring Cyclization: Reaction of the guanidine derivative with an enaminone, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (formed from 3-acetylpyridine), to construct the central pyrimidine ring.[1]

-

Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to an amine, yielding the target intermediate.

This application note provides detailed experimental procedures, tabulated quantitative data from representative synthetic examples, and a visual workflow to guide researchers in the successful synthesis of this crucial imatinib intermediate.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Table 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-5-nitroaniline | |

| Reagents | 50% Cyanamide (NH2CN), Ethanol, Concentrated Hydrochloric Acid, Concentrated Nitric Acid (HNO3) | |

| Reaction Temperature | 70°C (reflux) | |

| Reaction Time | 3 hours (reflux) | |

| Yield | 87.07% | |

| Appearance | Yellow-white solid |

Table 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

| Parameter | Value | Reference |

| Starting Materials | 2-Methyl-5-nitrophenylguanidine nitrate, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | |

| Reagents | Ethanol, Potassium Hydroxide (KOH) | |

| Reaction Condition | Reflux | |

| Reaction Time | 18 hours | |

| Yield | 86.87% | |

| Appearance | Yellow-white solid |

Table 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

| Parameter | Value | Reference |

| Starting Material | N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | [2] |

| Reducing Agent System | 10% Pd/C, Ammonium formate, Formic acid, Anhydrous sodium sulphate | [2] |

| Solvent | Ethyl acetate | [2] |

| Reaction Condition | Reflux | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | >90% | [2] |

| Purity (by HPLC) | >99.5% | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitrophenylguanidine Nitrate

This protocol describes the conversion of 2-methyl-5-nitroaniline to its guanidine nitrate salt.

Materials:

-

2-Methyl-5-nitroaniline

-

50% Aqueous Cyanamide (NH2CN)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Nitric Acid (HNO3)

-

Three-necked flask

-

Stirrer

-

Heating mantle

-

Condenser

Procedure:

-

To a three-necked flask, add 121.72 g of 2-methyl-5-nitroaniline, 100.8 g of 50% aqueous cyanamide, and 160 ml of ethanol.

-

Stir the mixture and heat to 70°C.

-

Slowly add 118 ml of concentrated hydrochloric acid dropwise into the flask.

-

After the addition is complete, reflux the mixture for 3 hours.

-

Cool the reaction mixture to 45°C.

-

Add 50 ml of concentrated nitric acid and continue to stir for approximately 1 minute.

-

Allow the mixture to stand, cool, and crystallize.

-

Filter the resulting solid using suction filtration.

-

Wash the filter cake with 150 ml of ethanol.

-

Dry the solid to obtain 2-methyl-5-nitrophenylguanidine nitrate (expected yield: ~179.16 g, 87.07%).

Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol details the cyclization reaction to form the pyrimidine ring.

Materials:

-

2-Methyl-5-nitrophenylguanidine nitrate

-

3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Three-necked flask

-

Stirrer

-

Heating mantle

-

Condenser

Procedure:

-

In a three-necked flask, dissolve 52.8 g of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 300 ml of ethanol with stirring until complete dissolution.

-

Add 77.16 g of 2-methyl-5-nitrophenylguanidine nitrate to the solution.

-

Add 19.44 g of KOH.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid using suction filtration.

-

Wash the filter cake with 50 ml of isopropanol, followed by water until the filtrate is neutral and colorless.

-

Dry the solid to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a yellow-white solid (expected yield: ~80.01 g, 86.87%).

Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol describes the final reduction step to yield the target intermediate.

Materials:

-

N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

-

10% Palladium on Carbon (Pd/C)

-

Ethyl acetate

-

Formic acid

-

Ammonium formate

-

Anhydrous sodium sulphate

-

Four-necked flask

-

Stirrer

-

Heating mantle

-

Condenser

Procedure:

-

In a 250 ml four-necked flask, add 5 g of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and 0.5 g of 10% Pd/C.[2]

-

Add 150 ml of ethyl acetate to the flask.[2]

-

While stirring, add 1.3 ml of formic acid, 1.8 g of ammonium formate, and 2.5 g of anhydrous sodium sulphate.[2]

-

Heat the mixture to reflux and maintain for 2 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[2]

-

Filter the mixture to recover the palladium on carbon catalyst.